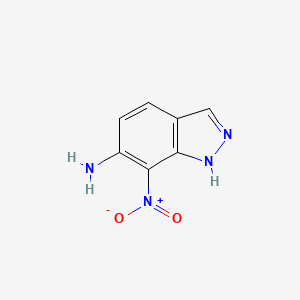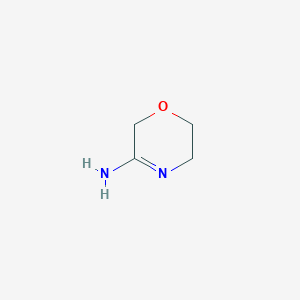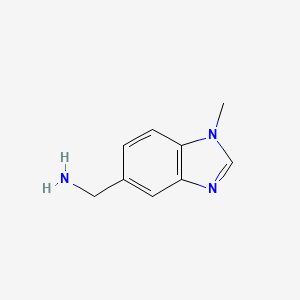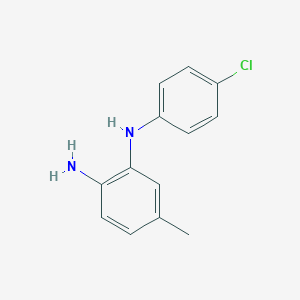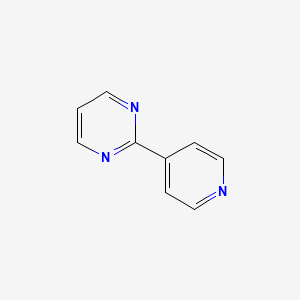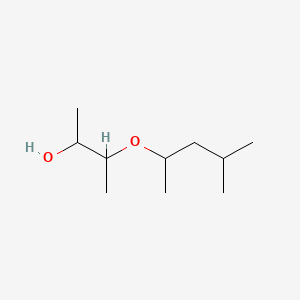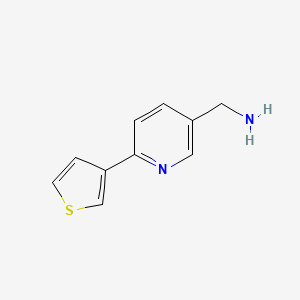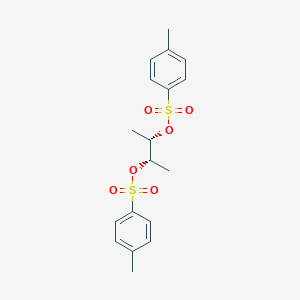![molecular formula C9H11NO B3282274 1-[3-(Aminomethyl)phenyl]ethanone CAS No. 748104-67-8](/img/structure/B3282274.png)
1-[3-(Aminomethyl)phenyl]ethanone
Descripción general
Descripción
1-[3-(Aminomethyl)phenyl]ethanone , also known by various other names such as 3-acetylphenylamine , m-aminoacetophenone , and 3’-aminoacetophenone , is a chemical compound with the molecular formula C₈H₉NO and a molar mass of 135.166 g/mol . It features an acetyl group (CH₃CO-) attached to a phenyl ring, with an amino group (-NH₂) at the para position (3-position) on the phenyl ring.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photoremovable Protecting Group
1-[2-(2-hydroxyalkyl)phenyl]ethanone, a derivative of 1-[3-(Aminomethyl)phenyl]ethanone, has been introduced as a new photoremovable protecting group for carboxylic acids. This group is capable of protecting various carboxylic acids, releasing the acid efficiently upon photolysis in 70-85% isolated yields. This innovation is significant in organic synthesis and photopharmacology (Walters N. Atemnkeng et al., 2003).
Antimicrobial Activity
Derivatives of this compound have shown promise in antimicrobial applications. For instance, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone has exhibited significant antimicrobial activity. This compound, synthesized using 4-chlorophenol as a starting material, demonstrated efficacy against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).
Anti-Inflammatory Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, has been investigated for its anti-inflammatory properties. Molecular docking studies indicated good binding efficacy with specific proteins in Staphylococcus aureus, and ADMET studies confirmed the compound's favorable pharmacokinetic properties (Medicharla SRI SATYA et al., 2022).
Fungitoxicity
Compounds like 1-(3-(Benzylideneamino)phenyl)ethanone have demonstrated notable fungitoxic effects. These derivatives, synthesized from 1-(3-aminophenyl)ethanone and aryl aldehydes, showed significant inhibitory action against various fungi, demonstrating potential as fungicides (R. K. Mehton et al., 2009).
Synthesis of Heterocyclic Compounds
Derivatives of this compound have been utilized in the synthesis of heterocyclic compounds with potential antimicrobial properties. For instance, novel N-phenylacetamide bearing 1,2,4-triazole derivatives have been synthesized and characterized for their antimicrobial effectiveness (Li Bochao et al., 2017).
Propiedades
IUPAC Name |
1-[3-(aminomethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKCBAQWXPAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


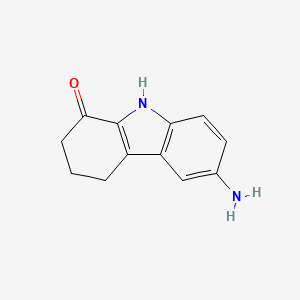
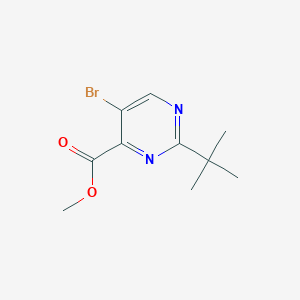
![[3-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B3282207.png)
